molecular formula C6H5IN4 B1407243 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine CAS No. 1083163-97-6

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1407243
CAS No.: 1083163-97-6
M. Wt: 260.04 g/mol
InChI Key: YWHDKSFLAOFGRQ-UHFFFAOYSA-N
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Description

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.

Mechanism of Action

Target of Action

The primary targets of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular processes, including cell growth, division, and signal transduction . Specifically, this compound has been associated with the fibroblast growth factor receptors (FGFR) , a family of tyrosine receptor kinases that bind to members of the fibroblast growth factor (FGF) family of proteins and regulate the fundamental process of cell development .

Mode of Action

This compound interacts with its targets by inhibiting the activity of kinases . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function . The exact nature of these interactions and the resulting changes are still under investigation.

Biochemical Pathways

The biochemical pathways affected by this compound are those regulated by kinases and FGFR . By inhibiting these enzymes, the compound disrupts the signaling pathways they control, leading to downstream effects on cell growth, division, and other processes .

Pharmacokinetics

It is known that c-nucleosides, a category to which this compound belongs, generally have enhanced metabolism and pharmacokinetic properties compared to n-nucleosides . This is mainly due to the presence of a strong C–C glycosidic bond and a nonnatural heterocyclic base .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of kinases and FGFR . This inhibition disrupts normal cell signaling pathways, potentially leading to changes in cell growth, division, and other processes . The specific effects can vary depending on the cell type and the specific kinases that are inhibited.

Biochemical Analysis

Biochemical Properties

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. By inhibiting these kinases, this compound can modulate cellular processes such as proliferation, differentiation, and apoptosis . Additionally, it interacts with nucleic acids, potentially affecting gene expression and replication processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases. By modulating these pathways, it can alter gene expression and cellular metabolism. For example, in cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, thereby reducing tumor growth . Furthermore, it can affect the cellular redox state, influencing oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity. This compound binds to the ATP-binding site of kinases, preventing their activation and subsequent phosphorylation of target proteins . Additionally, this compound can interact with nucleic acids, potentially interfering with DNA and RNA synthesis . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of kinase activity and persistent changes in gene expression . These effects are crucial for understanding the potential therapeutic applications and safety profile of the compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to effectively inhibit kinase activity without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been reported . These findings highlight the importance of dosage optimization in the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation of this compound, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, it can be found in the cytoplasm, where it interacts with various enzymes and proteins . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine typically involves the cyclization of pyrrole derivatives. One common method includes the reaction of pyrrole with chloramine and formamidine acetate under controlled conditions . The process involves multiple steps, including the formation of intermediate compounds, which are then cyclized to form the desired triazine structure.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves the use of readily available starting materials such as pyrrole, dimethylformamide, hydroxylamine, ammonia, and bleach . The reaction conditions are carefully controlled to minimize impurities and ensure the safety of the process. The final product is obtained through a series of purification steps, including filtration, washing, and drying .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:

Comparison with Similar Compounds

4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine is compared with other similar compounds, such as:

The unique combination of the amino and iodine groups in this compound enhances its reactivity and binding affinity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

5-iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHDKSFLAOFGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1I)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 3
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 4
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 5
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 6
4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine

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